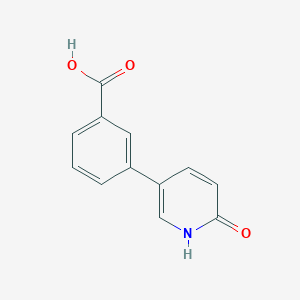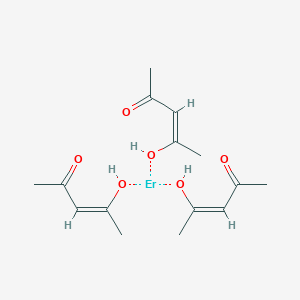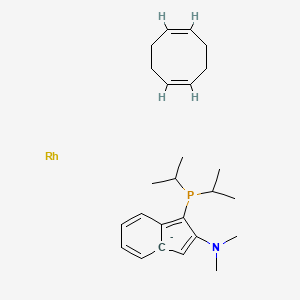
Tris(n-propylcyclopentadienyl)yttrium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(n-propylcyclopentadienyl)yttrium(III) is an organometallic compound with the chemical formula C24H33Y. It is a yellow solid that is sensitive to air and moisture. This compound is used as a precursor in the synthesis of yttrium-based materials and has applications in various fields, including thin film deposition and catalysis .
Mecanismo De Acción
Target of Action
The primary target of Tris(n-propylcyclopentadienyl)yttrium(III) is in the field of organic synthesis . It is used as a catalyst in the synthesis of polymers and some organic reactions . It is also an important metal-organic precursor for the preparation of other yttrium compounds .
Mode of Action
Tris(n-propylcyclopentadienyl)yttrium(III) interacts with its targets by acting as a catalyst, accelerating the rate of chemical reactions without being consumed in the process . It can also serve as a metal-organic precursor, providing the necessary yttrium component for the synthesis of other yttrium compounds .
Biochemical Pathways
It is known that the compound plays a crucial role in the synthesis of polymers and other organic reactions
Pharmacokinetics
It is known that the compound is sensitive to air and moisture . It is also soluble in some organic solvents , which could potentially influence its bioavailability.
Result of Action
The primary result of the action of Tris(n-propylcyclopentadienyl)yttrium(III) is the facilitation of organic synthesis reactions, particularly in the synthesis of polymers . As a catalyst, it helps to speed up these reactions, leading to more efficient production processes .
Action Environment
The action, efficacy, and stability of Tris(n-propylcyclopentadienyl)yttrium(III) can be influenced by various environmental factors. The compound is sensitive to air and moisture , which means it must be stored in a controlled environment to maintain its stability and effectiveness. It is also soluble in some organic solvents , which could influence its action and efficacy in certain environments.
Métodos De Preparación
Tris(n-propylcyclopentadienyl)yttrium(III) can be synthesized by reacting n-propylcyclopentadiene with yttrium chloride under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent oxidation and moisture sensitivity. The product is then purified through recrystallization or sublimation to obtain a high-purity compound .
Análisis De Reacciones Químicas
Tris(n-propylcyclopentadienyl)yttrium(III) undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like ozone (O3) and carbon dioxide (CO2), as well as reducing agents and other ligands for substitution reactions .
Aplicaciones Científicas De Investigación
Tris(n-propylcyclopentadienyl)yttrium(III) has several scientific research applications:
Biology and Medicine:
Industry: The compound is used in the production of advanced materials for electronics, optics, and catalysis.
Comparación Con Compuestos Similares
Tris(n-propylcyclopentadienyl)yttrium(III) can be compared with other similar compounds, such as:
Tris(isopropylcyclopentadienyl)yttrium(III): This compound has isopropyl groups instead of n-propyl groups, leading to differences in reactivity and stability.
Tris(methylcyclopentadienyl)yttrium(III): This compound has methyl groups, which can affect its chemical properties and applications.
Tris(ethylcyclopentadienyl)yttrium(III): The presence of ethyl groups can influence the compound’s behavior in chemical reactions and its suitability for different applications.
Tris(n-propylcyclopentadienyl)yttrium(III) is unique due to its specific ligand structure, which provides distinct reactivity and stability characteristics compared to its analogs .
Propiedades
Número CAS |
329735-73-1 |
|---|---|
Fórmula molecular |
C24H33Y |
Peso molecular |
410.4 g/mol |
Nombre IUPAC |
2-propan-2-ylcyclopenta-1,3-diene;yttrium(3+) |
InChI |
InChI=1S/3C8H11.Y/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3 |
Clave InChI |
YZGKYTILGMHKCW-UHFFFAOYSA-N |
SMILES |
CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Y] |
SMILES canónico |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Y+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)


![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6318714.png)



![[6,6]-Phenyl-C61 butyric acid octyl ester](/img/structure/B6318730.png)


![bis[[(Z)-2,2,6,6-tetramethyl-5-oxohept-3-en-3-yl]oxy]lead](/img/structure/B6318749.png)
